molecular formula C11H10BrNO2 B6321493 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid CAS No. 1240579-17-2

6-Bromo-1-ethyl-1H-indole-2-carboxylic acid

Cat. No.: B6321493
CAS No.: 1240579-17-2
M. Wt: 268.11 g/mol
InChI Key: RSBPGFRTIFRSJJ-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is plausible that this compound could have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid typically involves the bromination of 1-ethyl-1H-indole-2-carboxylic acid. One common method is the Bartoli indole synthesis, which involves the reaction of 1-bromo-4-ethyl-2-nitrobenzene with CH₂CHMgBr in tetrahydrofuran (THF) to afford the bromo-indole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield various substituted indole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-ethyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group on the indole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

IUPAC Name

6-bromo-1-ethylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-13-9-6-8(12)4-3-7(9)5-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBPGFRTIFRSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263683
Record name 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240579-17-2
Record name 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240579-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-ethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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